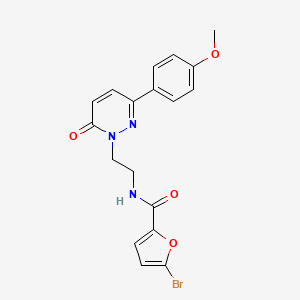

5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O4/c1-25-13-4-2-12(3-5-13)14-6-9-17(23)22(21-14)11-10-20-18(24)15-7-8-16(19)26-15/h2-9H,10-11H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSIKWLSWHGSAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide (CAS Number: 923173-59-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₆BrN₃O₄, with a molecular weight of 418.2 g/mol. The compound features a furan ring, a carboxamide group, and a pyridazine moiety, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆BrN₃O₄ |

| Molecular Weight | 418.2 g/mol |

| CAS Number | 923173-59-5 |

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

- Inhibition of Enzyme Activity : The presence of the bromine atom and the methoxyphenyl group may enhance the compound's ability to inhibit specific enzymes involved in disease pathways.

- Modulation of Receptor Signaling : The pyridazine structure may allow for selective binding to receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : Similar compounds have shown the ability to induce apoptosis in cancer cells through mitochondrial pathways and caspase activation.

Research Findings

Recent studies have evaluated the biological activity of this compound against various cancer cell lines. Notably:

- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against human non-small cell lung cancer A549 cells. The IC₅₀ value was determined to be lower than that of standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

- Apoptotic Mechanisms : Research indicated that treatment with the compound led to increased expression of pro-apoptotic proteins (such as Bax) and decreased levels of anti-apoptotic proteins (such as Bcl-2), suggesting that it promotes apoptosis via mitochondrial pathways .

- Comparative Studies : In comparative studies with similar compounds, this compound was found to be more effective than other derivatives in inhibiting cell proliferation in specific cancer types.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving A549 lung cancer cells showed that treatment with 20 µM of the compound resulted in a significant reduction in cell viability and induced apoptosis through caspase-dependent mechanisms.

- Case Study 2 : Another investigation focused on the compound's effects on breast cancer cell lines, revealing similar apoptotic effects and suggesting its broad applicability across different cancer types.

Q & A

Basic: What are the key synthetic routes for 5-bromo-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step reactions:

- Step 1: Bromination of the furan ring using bromine or NBS (N-bromosuccinimide) under controlled pH (e.g., acetic acid) to avoid over-substitution .

- Step 2: Coupling of the brominated furan-carboxylic acid to the pyridazine-ethylamine intermediate via carbodiimide-mediated amidation (e.g., EDC/HOBt), requiring anhydrous conditions and inert gas (N₂/Ar) to prevent hydrolysis .

- Step 3: Introduction of the 4-methoxyphenyl group to the pyridazine ring via Suzuki-Miyaura cross-coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized temperatures (60–80°C) to balance reactivity and side-product formation .

Critical Parameters:

- Solvent choice (e.g., DMF for coupling vs. THF for cross-coupling) impacts reaction efficiency.

- Temperature control during bromination prevents decomposition of the furan moiety .

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

Discrepancies often arise from dynamic conformational changes or crystal-packing effects:

- Dynamic NMR: Use variable-temperature ¹H NMR to detect rotational barriers in the ethylenediamine linker. For example, splitting of peaks at low temperatures (e.g., −40°C) indicates restricted rotation .

- X-ray Crystallography: Compare bond angles and torsional strain in the solid state. The pyridazine ring’s planarity and methoxyphenyl orientation may differ between solution and solid phases .

- DFT Calculations: Validate experimental data with computational models (e.g., Gaussian) to predict stable conformers and electronic environments .

Basic: What spectroscopic techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₁₉H₁₇BrN₃O₄) with <2 ppm error .

- Multinuclear NMR:

- ¹H/¹³C NMR: Identify furan (δ 6.5–7.5 ppm) and pyridazine (δ 7.8–8.5 ppm) protons. Methoxy groups appear as singlets at δ ~3.8 ppm .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in the ethylenediamine linker and confirm connectivity .

- FT-IR: Validate carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and furan ring vibrations (~1500 cm⁻¹) .

Advanced: How does the 4-methoxyphenyl substitution influence the compound’s bioactivity compared to halogenated analogs?

Methodological Answer:

- SAR Studies: Replace the 4-methoxyphenyl group with 4-chloro or 4-fluoro analogs (e.g., via Suzuki coupling) and compare IC₅₀ values in target assays (e.g., kinase inhibition). Methoxy groups enhance solubility but may reduce membrane permeability due to increased polarity .

- Computational Docking: Use AutoDock Vina to model interactions with binding pockets. The methoxy group’s electron-donating effect may stabilize π-π stacking with aromatic residues (e.g., Tyr in kinases) .

- LogP Measurements: Compare partition coefficients (HPLC-derived) to quantify hydrophobicity changes. Methoxy substitution typically reduces LogP by ~0.5 units vs. halogens .

Basic: What stability challenges arise during storage, and how can they be mitigated?

Methodological Answer:

- Hydrolytic Degradation: The amide bond is prone to hydrolysis in aqueous buffers. Store lyophilized at −20°C under argon. For solutions, use anhydrous DMSO with desiccants .

- Photodegradation: Bromine and pyridazine moieties are light-sensitive. Use amber vials and conduct stability studies under ICH Q1B guidelines (exposure to UV/visible light at 25°C/60% RH) .

- Oxidative Stability: Monitor for furan ring oxidation (e.g., peroxide formation) via HPLC-UV at 254 nm. Add antioxidants (e.g., BHT at 0.01% w/v) for long-term storage .

Advanced: How can researchers resolve low reproducibility in biological assays involving this compound?

Methodological Answer:

- Batch Analysis: Compare multiple synthetic batches via HPLC-MS to identify impurities (e.g., de-brominated byproducts) that inhibit activity .

- Assay Optimization:

- Pre-incubate the compound with serum albumin to account for protein binding .

- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement .

- Metabolite Screening: Incubate with liver microsomes (e.g., human CYP3A4) to identify active/inactive metabolites interfering with results .

Basic: What computational tools are recommended for predicting this compound’s physicochemical properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to estimate solubility (LogS), permeability (Caco-2), and CYP inhibition .

- Molecular Dynamics (MD): Simulate solvation behavior in GROMACS with TIP3P water models to assess aggregation propensity .

- pKa Calculation: Employ MarvinSketch to predict ionizable sites (e.g., pyridazine N-atoms, pKa ~3.5–4.5) affecting solubility at physiological pH .

Advanced: What strategies optimize the compound’s selectivity in polypharmacological targets?

Methodological Answer:

- Proteome-Wide Profiling: Use kinome-wide screening (e.g., KinomeScan) to identify off-target kinase interactions. Methoxy groups may reduce selectivity vs. bulkier substituents .

- Fragment-Based Design: Replace the furan ring with bioisosteres (e.g., thiophene) and compare selectivity using thermal shift assays .

- Covalent Docking: Modify the bromine atom to a warhead (e.g., acrylamide) for targeted covalent inhibition, validated by LC-MS/MS cysteine mapping .

Basic: How are structural analogs of this compound synthesized and evaluated?

Methodological Answer:

- Analog Libraries: Synthesize derivatives via parallel synthesis (e.g., substituting methoxyphenyl with 4-CN, 4-NO₂) using automated liquid handlers .

- Biological Screening: Test analogs in dose-response curves (e.g., 10 nM–100 μM) against primary targets (e.g., cancer cell lines) and counter-screens for cytotoxicity (e.g., HEK293 cells) .

Advanced: What in silico and in vitro methods address this compound’s potential cardiotoxicity?

Methodological Answer:

- hERG Inhibition Assay: Use patch-clamp electrophysiology or FLIPR Tetra assays to measure hERG channel blockade (IC₅₀ < 1 μM indicates high risk) .

- Machine Learning Models: Predict cardiotoxicity with CERTARA’s QikProp or ADMET Predictor, focusing on topological polar surface area (TPSA > 75 Ų reduces hERG liability) .

- Mitochondrial Toxicity: Measure oxygen consumption rate (OCR) in cardiomyocytes (e.g., H9c2 cells) using Seahorse XF analyzers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.